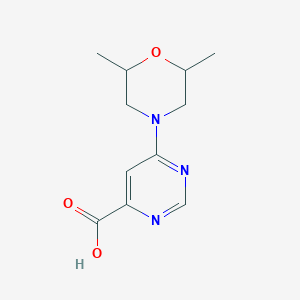

6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid

CAS No.: 2019579-23-6

Cat. No.: VC3141152

Molecular Formula: C11H15N3O3

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2019579-23-6 |

|---|---|

| Molecular Formula | C11H15N3O3 |

| Molecular Weight | 237.25 g/mol |

| IUPAC Name | 6-(2,6-dimethylmorpholin-4-yl)pyrimidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H15N3O3/c1-7-4-14(5-8(2)17-7)10-3-9(11(15)16)12-6-13-10/h3,6-8H,4-5H2,1-2H3,(H,15,16) |

| Standard InChI Key | YRYFWNTVAOQTIR-UHFFFAOYSA-N |

| SMILES | CC1CN(CC(O1)C)C2=NC=NC(=C2)C(=O)O |

| Canonical SMILES | CC1CN(CC(O1)C)C2=NC=NC(=C2)C(=O)O |

Introduction

Chemical Structure and Properties

Structural Features

6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid consists of a pyrimidine ring with a carboxylic acid group at position 4 and a dimethylmorpholine moiety at position 6. The structure contains two key components: a nitrogen-containing heterocyclic pyrimidine and a morpholine ring with methyl substituents at positions 2 and 6. The stereochemistry of the compound can be specifically defined, with the stereoisomer 6-((2S,6R)-2,6-dimethylmorpholino)pyrimidine-4-carboxylic acid being the most documented form in literature.

The morpholine ring in this compound provides a unique three-dimensional structure that can impact how the molecule interacts with biological targets. The pyrimidine component, a common structural element in many bioactive compounds, contributes to the compound's potential for biological activity. The carboxylic acid functional group at the 4-position of the pyrimidine ring offers opportunities for further derivatization and may participate in important hydrogen bonding interactions with potential biological targets.

Physical and Chemical Properties

The detailed physical and chemical properties of 6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid are summarized in Table 1 below:

| Property | Value |

|---|---|

| Molecular Formula | C11H15N3O3 |

| Molecular Weight | 237.25 g/mol |

| CAS Number | 1993388-86-5 |

| IUPAC Name | 6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyrimidine-4-carboxylic acid |

| Physical State | Solid (expected based on similar compounds) |

| Solubility | Expected to be soluble in polar organic solvents; limited water solubility due to hydrophobic groups |

| Standard InChI | InChI=1S/C11H15N3O3/c1-7-4-14(5-8(2)17-7)10-3-9(11(15)16)12-6-13-10/h3,6-8H,4-5H2,1-2H3,(H,15,16)/t7-,8+ |

| Standard InChIKey | YRYFWNTVAOQTIR-OCAPTIKFSA-N |

| Isomeric SMILES | C[C@@H]1CN(CC@@HC)C2=NC=NC(=C2)C(=O)O |

The presence of the carboxylic acid group confers acidic properties to the molecule, enabling it to participate in salt formation and potentially increasing its water solubility under appropriate pH conditions. The nitrogen atoms in both the pyrimidine and morpholine rings can act as hydrogen bond acceptors, while the carboxylic acid group can serve as both a hydrogen bond donor and acceptor. These features contribute to the compound's potential interaction with biological macromolecules like proteins and nucleic acids.

Synthesis Approaches

Carboxylic Acid Formation

The carboxylic acid functional group at position 4 of the pyrimidine ring could be obtained through hydrolysis of a corresponding ester precursor. Based on methodologies described for similar pyrimidine derivatives, the following approach might be applicable:

-

Synthesis of a methyl or ethyl ester derivative of 6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid

-

Hydrolysis of the ester under basic conditions (e.g., with KOH in methanol)

-

Acidification to obtain the free carboxylic acid

This approach is supported by general procedures described for synthesizing pyrimidine carboxylic acids from their ester counterparts . For example, a procedure described for related compounds involves treating the pyrimidine ester with KOH in methanol, followed by acidification with KHSO4 to pH 3, resulting in high to nearly quantitative yields of the corresponding carboxylic acid.

Structural Comparisons with Related Compounds

Relationship to Other Pyrimidine Derivatives

6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid shares structural similarities with other biologically active pyrimidine derivatives. Pyrimidine is a fundamental heterocyclic structure found in many natural and synthetic compounds, including nucleobases like cytosine, thymine, and uracil. The incorporation of a carboxylic acid at position 4 of the pyrimidine ring is a structural feature shared with other bioactive compounds, such as orotic acid (2,6-dihydroxypyrimidine-4-carboxylic acid) .

The presence of the dimethylmorpholine substituent distinguishes this compound from many other pyrimidine derivatives and likely confers unique physicochemical properties and biological activities. The morpholine ring, being a saturated heterocycle containing both nitrogen and oxygen atoms, can contribute to improved pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability.

Comparison with Other Pyrimidine-4-carboxylic Acids

Table 2 provides a comparison of 6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid with structurally related pyrimidine-4-carboxylic acids:

This comparison highlights the structural diversity within pyrimidine-4-carboxylic acid derivatives and the potential impact of different substituents on biological activity. The dimethylmorpholine moiety in 6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid represents a unique structural feature that may confer specific biological properties distinct from those of other pyrimidine derivatives.

Biological Activity and Applications

Structure-Activity Relationships

The structure-activity relationships (SAR) for 6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid can be hypothesized based on knowledge of similar compounds:

-

The pyrimidine ring serves as a rigid scaffold that can participate in π-π stacking interactions with aromatic amino acid residues in proteins

-

The carboxylic acid group can form ionic interactions with positively charged amino acid residues and hydrogen bonds with appropriate donors

-

The dimethylmorpholine moiety may fit into hydrophobic pockets in target proteins, with its specific stereochemistry influencing the orientation and strength of binding

-

The nitrogen atom in the morpholine ring can serve as a hydrogen bond acceptor, potentially interacting with hydrogen bond donors in biological targets

Related pyrimidine derivatives have shown activity against various targets, including acetylcholinesterase, as demonstrated by studies on 6-phenyl pyrimidine compounds . While the specific targets of 6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid remain to be elucidated, its structural features suggest potential applications in medicinal chemistry research.

Research Status and Future Perspectives

Current Research Limitations

Research on 6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid appears to be in its early stages, with limited published literature specifically addressing this compound. The current understanding of its synthesis, properties, and biological activities is largely based on extrapolations from related compounds and general principles of medicinal chemistry. This presents both challenges and opportunities for future research in this area.

The specific stereochemistry of the dimethylmorpholine moiety adds complexity to the synthesis and analysis of this compound. Development of efficient stereoselective synthetic routes would be valuable for producing the compound in sufficient quantities for comprehensive biological evaluation. Additionally, detailed structural characterization using techniques such as X-ray crystallography would provide insights into the three-dimensional arrangement of the molecule, which is crucial for understanding its interactions with biological targets.

Future Research Directions

Several promising research directions for 6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid include:

-

Development of efficient and stereoselective synthetic routes

-

Comprehensive physical and chemical characterization

-

Biological screening against various targets to identify potential therapeutic applications

-

Structure-activity relationship studies through the synthesis and evaluation of analogs with modifications to the pyrimidine ring, carboxylic acid group, or dimethylmorpholine moiety

-

Computational studies to predict binding modes with potential biological targets

-

Investigation of the compound as a building block for more complex molecules with enhanced biological activities

The unique structural features of this compound suggest potential applications in diverse areas, including medicinal chemistry, chemical biology, and materials science. The presence of functional groups amenable to further modification (e.g., the carboxylic acid) provides opportunities for creating derivatives with optimized properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume